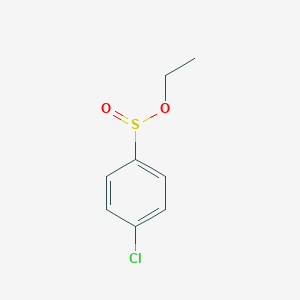

Ethyl 4-chlorobenzenesulfinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chlorobenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-2-11-12(10)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAFKHFXHSVTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571212 | |

| Record name | Ethyl 4-chlorobenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13165-81-6 | |

| Record name | Ethyl 4-chlorobenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-chlorobenzenesulfinate from 4-chlorobenzenesulfinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-chlorobenzenesulfinate from 4-chlorobenzenesulfinic acid. This document details a robust experimental protocol, presents key quantitative data, and includes visualizations to elucidate the reaction pathway and experimental workflow.

Introduction

This compound is a sulfinate ester derivative of significant interest in organic synthesis and medicinal chemistry. Its preparation from 4-chlorobenzenesulfinic acid is a key transformation that requires mild and efficient methods to avoid disproportionation and other side reactions common to sulfinic acid chemistry. This guide focuses on a reliable synthetic approach utilizing 1,1'-carbonyldiimidazole (CDI) as a coupling agent, a method known for its mild conditions and good yields in the formation of sulfinate esters.

Physicochemical Data of Reactants and Products

A summary of the available physical and chemical properties of the starting material and the desired product is presented in Table 1. Note that comprehensive experimental data for this compound is not widely reported; therefore, some properties are estimated based on analogous compounds and spectroscopic principles.

Table 1: Physicochemical Properties

| Property | 4-chlorobenzenesulfinic acid | This compound |

| Molecular Formula | C₆H₅ClO₂S | C₈H₉ClO₂S |

| Molecular Weight | 176.62 g/mol | 204.67 g/mol |

| Appearance | White to off-white solid | Expected to be a liquid or low-melting solid |

| Melting Point | ~98 °C | Not reported |

| Boiling Point | Decomposes | Not reported |

| Solubility | Soluble in water, ethanol, diethyl ether | Expected to be soluble in common organic solvents |

Experimental Protocol: Synthesis via CDI Coupling

This section details the experimental procedure for the synthesis of this compound from 4-chlorobenzenesulfinic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This method proceeds via the formation of a reactive N-sulfinylimidazole intermediate.

Materials and Reagents

-

4-chlorobenzenesulfinic acid (C₆H₅ClO₂S)

-

1,1'-Carbonyldiimidazole (CDI, C₇H₆N₄O)

-

Anhydrous ethanol (C₂H₅OH)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Procedure

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with 4-chlorobenzenesulfinic acid (1.0 eq). The flask is flushed with an inert gas (nitrogen or argon).

-

Activation of Sulfinic Acid: Anhydrous dichloromethane is added to the flask to dissolve the 4-chlorobenzenesulfinic acid. The solution is stirred at room temperature. To this solution, 1,1'-carbonyldiimidazole (1.1 eq) is added portion-wise over 10-15 minutes. The reaction mixture is stirred at room temperature for 1-2 hours to form the reactive N-(4-chlorophenylsulfinyl)imidazole intermediate. The progress of this step can be monitored by the evolution of carbon dioxide.

-

Esterification: A solution of anhydrous ethanol (1.2 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture at room temperature. The reaction is then stirred for an additional 2-4 hours. The progress of the esterification can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is quenched by the addition of 1 M HCl solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Quantitative Data

The following table summarizes the molar quantities and expected yield for a typical reaction.

Table 2: Reagent Quantities and Expected Yield

| Reagent | Molar Mass ( g/mol ) | Moles (for 1g of starting material) | Volume/Mass |

| 4-chlorobenzenesulfinic acid | 176.62 | 0.00566 | 1.0 g |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 0.00623 (1.1 eq) | 1.01 g |

| Ethanol | 46.07 | 0.00679 (1.2 eq) | 0.31 g (0.39 mL) |

| Product (this compound) | 204.67 | - | Expected Yield: >80% |

Visualization of Pathways and Workflows

Reaction Pathway

The following diagram illustrates the chemical transformation from 4-chlorobenzenesulfinic acid to this compound, highlighting the role of CDI as a coupling agent.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is visualized in the following diagram.

Caption: Step-by-step experimental workflow for the synthesis.

Expected Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Key Signals/Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 7.5-7.8 ppm. - Quartet corresponding to the -OCH₂- protons of the ethyl group around δ 3.9-4.2 ppm. - Triplet corresponding to the -CH₃ protons of the ethyl group around δ 1.2-1.4 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of δ 125-145 ppm. - Carbon of the -OCH₂- group around δ 60-65 ppm. - Carbon of the -CH₃ group around δ 14-16 ppm. |

| IR (Infrared) | - S=O stretching vibration around 1120-1150 cm⁻¹. - C-O stretching vibration around 1000-1050 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 204 (for ³⁵Cl) and 206 (for ³⁷Cl) in a ~3:1 ratio. - Fragmentation pattern corresponding to the loss of the ethoxy group (-OC₂H₅) and other fragments. |

Conclusion

The synthesis of this compound from 4-chlorobenzenesulfinic acid can be effectively achieved using 1,1'-carbonyldiimidazole as a coupling agent. This method offers a mild and efficient route, minimizing potential side reactions. The provided experimental protocol and supplementary data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reliable preparation of this important sulfinate ester. Further experimental work is encouraged to fully characterize the product and optimize the reaction conditions for specific applications.

Physical and chemical properties of Ethyl 4-chlorobenzenesulfinate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of Ethyl 4-chlorobenzenesulfinate. Despite extensive searches of chemical databases and scientific literature, detailed experimental data for this specific compound appears to be limited. Much of the publicly available information pertains to the structurally similar but distinct compounds, Ethyl 4-chlorobenzenesulfonate and Ethyl 4-chlorobenzoate. This document will clarify the distinctions and present the available information regarding the synthesis of the parent sulfinate.

Compound Identification and Structure

It is crucial to distinguish this compound from its related sulfonate and benzoate analogues. The key structural difference lies in the oxidation state of the sulfur atom.

-

This compound: Contains a sulfinate group (-SO(O)-) bonded to the ethyl group.

-

Ethyl 4-chlorobenzenesulfonate: Contains a sulfonate group (-SO₂(O)-) bonded to the ethyl group, with the sulfur at a higher oxidation state.

-

Ethyl 4-chlorobenzoate: An ester of 4-chlorobenzoic acid, containing a carboxyl group (-C(O)O-).

Due to the persistent misidentification in search results, no definitive CAS number or comprehensive, experimentally verified physical and chemical data for this compound could be retrieved.

Synthesis and Reactivity

Preparation of the 4-chlorobenzenesulfinate Precursor

The synthesis of alkali metal 4-chlorobenzenesulfinates is a known process. A general approach involves the reduction of 4-chlorobenzenesulfonyl chloride.

Experimental Workflow: Synthesis of Sodium 4-chlorobenzenesulfinate

Caption: General workflow for the preparation of the 4-chlorobenzenesulfinate precursor.

This procedure yields the sodium salt of 4-chlorobenzenesulfinic acid. The subsequent esterification to this compound would involve the reaction of this salt with a suitable ethylating agent. However, specific reaction conditions, purification methods, and characterization data for the resulting ethyl ester are not detailed in the available literature.

Physical and Chemical Properties

A comprehensive table of the physical and chemical properties of this compound cannot be provided due to the lack of available data. For the purpose of differentiation, the known properties of the related compounds are presented below.

Table 1: Comparison of Properties of Related 4-chloro-substituted Ethyl Esters

| Property | This compound | Ethyl 4-chlorobenzenesulfonate | Ethyl 4-chlorobenzoate |

| CAS Number | Not Found | 20443-71-4[1][2] | 7335-27-5[3] |

| Molecular Formula | C₈H₉ClO₂S | C₈H₉ClO₃S | C₉H₉ClO₂ |

| Molecular Weight | ~204.67 g/mol (calculated) | 220.67 g/mol [1][2] | 184.62 g/mol [3] |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Spectral Data

No authenticated spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in public databases.

Conclusion for Researchers

For professionals in research and drug development, it is imperative to exercise caution and not to extrapolate the properties of Ethyl 4-chlorobenzenesulfonate or Ethyl 4-chlorobenzoate to this compound. The differing electronic nature of the sulfinate group compared to the sulfonate or carboxylate groups will significantly influence the chemical reactivity, stability, and biological activity of the molecule.

Any research involving this compound would likely require a custom synthesis followed by rigorous characterization to establish its physical, chemical, and spectral properties. The synthetic route would likely proceed via the 4-chlorobenzenesulfinate salt as a key intermediate. Researchers are advised to consult specialized synthetic chemistry literature or consider custom synthesis services to obtain this compound.

References

An In-depth Technical Guide to Ethyl 4-chlorobenzenesulfinate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

While a specific CAS number for Ethyl 4-chlorobenzenesulfinate could not be retrieved, its chemical identity can be defined. For comparison, data for the related sulfonate is provided.

Table 1: Chemical Identifiers

| Compound Name | Deduced IUPAC Name | CAS Number |

| This compound | This compound | Not available |

| Ethyl 4-chlorobenzenesulfonate | Ethyl 4-chlorobenzenesulfonate | 20443-71-4[1][2] |

Table 2: Physicochemical Properties

| Property | This compound (Predicted) | Ethyl 4-chlorobenzenesulfonate (Experimental) |

| Molecular Formula | C₈H₉ClO₂S | C₈H₉ClO₃S[1] |

| Molecular Weight | 204.67 g/mol | 220.67 g/mol [1] |

| Appearance | Likely a colorless to pale yellow liquid or solid | Data not available |

| Solubility | Expected to be soluble in organic solvents | Data not available |

| Stability | Potentially susceptible to oxidation to the corresponding sulfonate | Generally stable under normal conditions |

Synthesis and Experimental Protocols

A definitive, validated synthesis protocol for this compound is not published. However, a plausible synthetic route can be extrapolated from the synthesis of related sulfinate esters. A common method involves the reduction of the corresponding sulfonyl chloride followed by esterification.

Proposed Synthesis Workflow

A potential pathway to synthesize this compound could involve the reduction of 4-chlorobenzenesulfonyl chloride to sodium 4-chlorobenzenesulfinate, followed by esterification with an ethylating agent.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of Sodium 4-chlorobenzenesulfinate

A documented procedure for the synthesis of the precursor, sodium p-chlorobenzenesulfinate, involves the reduction of p-chlorobenzenesulfonyl chloride.[3]

Materials:

-

p-Chlorobenzenesulfonyl chloride

-

Sodium sulfite

-

Water

Procedure:

-

A mixture of 504 g of sodium sulfite and 1.8 L of water is prepared.

-

To this mixture, 16 g of p-chlorobenzenesulfonyl chloride is added portionwise at 50°C.

-

The mixture is stirred at 55-60°C for 3 hours.

-

After stirring, the mixture is cooled with ice.

-

The white crystals of sodium p-chlorobenzenesulfinate that separate out are collected by filtration and washed with cold water to yield the product.[3]

General Protocol for Esterification of Sodium Sulfinates

The synthesized sodium 4-chlorobenzenesulfinate could then be esterified. A general approach would be:

Materials:

-

Sodium 4-chlorobenzenesulfinate

-

An ethylating agent (e.g., ethyl iodide, diethyl sulfate)

-

A suitable aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

-

Dissolve sodium 4-chlorobenzenesulfinate in the chosen solvent.

-

Add the ethylating agent to the solution, typically in a 1:1 or slight excess molar ratio.

-

The reaction mixture is stirred, possibly with heating, for a duration determined by reaction monitoring (e.g., by TLC or LC-MS).

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated.

-

The crude product can be purified by column chromatography or distillation.

Potential Applications in Drug Development

While there are no specific drug development applications cited for this compound, sulfinate esters are valuable intermediates in organic synthesis and medicinal chemistry. Chlorine-containing molecules are prevalent in pharmaceuticals and can influence a compound's pharmacokinetic and pharmacodynamic properties.

Role as a Synthetic Intermediate

Sulfinates are precursors to a variety of sulfur-containing functional groups. Their reactivity allows for the introduction of sulfonyl groups into molecules, which are present in numerous approved drugs.

Potential Signaling Pathway Involvement

The biological activity of a molecule like this compound is not documented. However, as a reactive electrophile, it could potentially interact with nucleophilic residues on proteins, thereby modulating signaling pathways. The diagram below illustrates a hypothetical interaction where the compound modifies a key protein in a signaling cascade.

Caption: Hypothetical inhibition of a kinase by this compound.

Conclusion

This compound is a compound for which direct experimental data is scarce. However, based on the chemistry of related sulfinates and sulfonate esters, its properties and synthesis can be reasonably predicted. Its potential as a synthetic intermediate in the creation of more complex molecules makes it a compound of interest for researchers in drug discovery and organic synthesis. Further research is required to fully characterize its properties and explore its applications.

References

Spectroscopic Data for Ethyl 4-chlorobenzenesulfinate: A Search for Available Information

A comprehensive search for spectroscopic data (NMR, IR, MS) for Ethyl 4-chlorobenzenesulfinate has revealed a significant lack of publicly available experimental information. While data for structurally similar compounds is accessible, specific spectral details for the target molecule remain elusive.

This in-depth guide addresses the challenges in sourcing spectroscopic information for this compound and clarifies the distinction between this compound and its more commonly documented analogues. This information is crucial for researchers, scientists, and drug development professionals who require accurate data for compound characterization and identification.

The Challenge of Data Availability

Despite a thorough search of chemical databases and scientific literature, no specific experimental NMR, IR, or MS data for this compound could be located. Searches frequently yielded results for two related but distinct compounds:

-

Ethyl 4-chlorobenzenesulfonate: This compound possesses a sulfonate (-SO₃⁻) functional group.

-

Ethyl 4-chlorobenzoate: This compound contains a benzoate (-COO⁻) functional group.

The key structural difference lies in the oxidation state of the sulfur atom and the presence of an additional oxygen atom in the sulfonate compared to the requested sulfinate (-SO₂⁻). This seemingly minor difference significantly alters the chemical properties and, consequently, the spectroscopic signatures of the molecules.

Understanding the Structural Differences

To aid researchers in distinguishing between these compounds, the structural differences are highlighted below.

Caption: Molecular representations of this compound and its common analogues.

Experimental Protocols: A General Overview

While specific experimental protocols for this compound are not available due to the lack of published data, a general workflow for acquiring such data can be outlined. This serves as a procedural guide for researchers who may synthesize this compound and require its characterization.

Caption: A generalized experimental workflow for obtaining spectroscopic data of a chemical compound.

Conclusion for Researchers

For professionals in research and drug development, the absence of readily available spectroscopic data for this compound underscores the importance of thorough compound characterization upon synthesis. Should this compound be a target molecule in a synthetic pathway, it is imperative that the synthesized product undergoes rigorous spectroscopic analysis to confirm its identity and purity. The general workflow provided can serve as a template for such an analysis. Researchers who successfully characterize this compound are encouraged to publish their findings to contribute to the collective body of scientific knowledge.

A Technical Guide to the Solubility of Ethyl 4-chlorobenzenesulfinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of Ethyl 4-chlorobenzenesulfinate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes an analysis of its expected solubility based on structural analogs, detailed experimental protocols for quantitative solubility measurement, and a standardized workflow for these procedures. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data essential for applications in organic synthesis and pharmaceutical development.

Introduction

This compound (C₈H₉ClO₂S) is an organic compound whose solubility is a critical parameter for its use in synthesis, formulation, and various chemical processes. Understanding its behavior in different organic solvents is fundamental for reaction optimization, purification, and the development of new chemical entities. While specific quantitative data is not extensively reported in public literature, we can infer its likely behavior and provide a robust methodology for its determination.

Based on its structure—a polar sulfinate group, a nonpolar ethyl group, and a moderately polar chlorobenzene ring—this compound is expected to exhibit a range of solubilities. It is likely more soluble in polar organic solvents than in nonpolar ones. Its solubility characteristics are expected to be comparable to related compounds like ethyl benzenesulfonate and ethyl p-toluenesulfonate, which are generally soluble in polar organic solvents such as alcohols and ethers[1][2].

Predicted Solubility Profile

While experimental data is required for definitive values, a qualitative prediction can be made based on the principle of "like dissolves like":

-

High Expected Solubility: In polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran) and polar protic solvents (e.g., Ethanol, Methanol), where the polar sulfinate group can interact favorably.

-

Moderate Expected Solubility: In solvents of intermediate polarity like Dichloromethane.

-

Low Expected Solubility: In nonpolar solvents (e.g., Hexane, Toluene) and water, given the organic nature of the bulk of the molecule[1].

The following table is provided as a template for researchers to populate with experimentally determined quantitative data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

|---|---|---|---|---|

| e.g., Acetone | 25 | Gravimetric | ||

| e.g., Ethanol | 25 | Gravimetric | ||

| e.g., Dichloromethane | 25 | Gravimetric | ||

| e.g., Toluene | 25 | Gravimetric | ||

| e.g., Hexane | 25 | Gravimetric |

| e.g., Water | 25 | | | Gravimetric |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility[3]. The following protocol provides a detailed procedure for obtaining quantitative data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of choice (e.g., Acetone, Ethanol, etc.)

-

Scintillation vials or screw-cap flasks

-

Orbital shaker with temperature control or a constant temperature water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial containing the solid.

-

Equilibration: Seal the vial tightly. Place it in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a minimum of 24 hours to ensure equilibrium is reached. Visual inspection should confirm that solid material remains.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To avoid disturbing the solid, draw the liquid from the upper portion of the solution.

-

Filtration: Immediately pass the withdrawn solution through a syringe filter into a pre-weighed, clean evaporating dish or vial. This step removes any fine, undissolved particles.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a gentle stream of nitrogen or air.

-

Mass Determination: Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the solid residue on an analytical balance.

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

-

Determine the solubility in g/100 mL using the mass of the residue and the volume of supernatant sampled.

-

Workflow and Data Analysis Visualization

The process of determining solubility can be standardized into a clear workflow. The following diagram illustrates the key steps from preparation to final data calculation.

This flowchart outlines the standardized shake-flask method for determining the solubility of a compound in a given solvent.

Conclusion

While direct quantitative solubility data for this compound is sparse in existing literature, this guide provides the necessary tools for researchers to produce this data reliably. By understanding the compound's structural characteristics and applying the detailed experimental protocol provided, scientists can accurately determine its solubility profile in various organic solvents. This information is invaluable for the effective design of chemical reactions, purification processes, and formulation development in both academic and industrial research settings.

References

Thermal Stability and Decomposition of Ethyl 4-chlorobenzenesulfinate: A Review of Available Data

This guide, therefore, serves to highlight the absence of specific data for the target compound and provides a general overview of the thermal decomposition of structurally related sulfinate esters to offer potential, albeit speculative, insights. The information presented below is based on analogous compounds and should not be considered as experimentally validated data for Ethyl 4-chlorobenzenesulfinate.

General Thermal Behavior of Sulfinate Esters

Sulfinate esters (R-S(O)-OR') are known to be thermally labile compounds. Their stability is influenced by the nature of the organic substituents (R and R'). Upon heating, sulfinate esters can undergo a variety of transformations, including isomerization, disproportionation, and fragmentation.

One common thermal reaction for some sulfinate esters is the rearrangement to the corresponding sulfone. However, the decomposition of aryl sulfinates can be more complex. Studies on allyl methoxyarenesulphinates have shown that their thermal decomposition can lead to a mixture of products, including diaryl sulphides, aryl arenethiosulphonates, diaryl sulphoxides, and diaryl sulphones[1].

Potential Decomposition Pathways

Based on the chemistry of related compounds, several hypothetical decomposition pathways for this compound could be proposed. These are theoretical and would require experimental validation.

A potential logical workflow for investigating the thermal decomposition of a compound like this compound is outlined below.

Caption: A generalized workflow for the investigation of the thermal stability and decomposition of a chemical compound.

Quantitative Data

As stated, no quantitative data regarding the thermal stability and decomposition of this compound was found in the reviewed literature. A template for how such data would be presented is provided below for illustrative purposes.

Table 1: Hypothetical Thermal Decomposition Data for this compound

| Parameter | Value | Technique | Reference |

| Onset Decomposition Temperature (Tonset) | Data not available | TGA | N/A |

| Peak Decomposition Temperature (Tpeak) | Data not available | DTG | N/A |

| Mass Loss (%) | Data not available | TGA | N/A |

| Activation Energy (Ea) | Data not available | Kinetic Analysis | N/A |

| Pre-exponential Factor (A) | Data not available | Kinetic Analysis | N/A |

Table 2: Hypothetical Decomposition Products of this compound

| Product Name | Chemical Formula | Method of Identification | Reference |

| Data not available | N/A | N/A | N/A |

| Data not available | N/A | N/A | N/A |

| Data not available | N/A | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not available. However, a general methodology for such an investigation would typically involve the following techniques:

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature range over which the compound decomposes and the extent of mass loss.

-

General Procedure: A small, accurately weighed sample of this compound would be placed in a TGA instrument. The sample would be heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is monitored as a function of temperature. The resulting data provides the onset and peak decomposition temperatures.

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting and to measure the enthalpy changes associated with these transitions and any decomposition events.

-

General Procedure: A small, encapsulated sample of the compound is heated at a constant rate alongside an empty reference pan. The difference in heat flow required to maintain both at the same temperature is measured. Endothermic or exothermic peaks would indicate melting or decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

-

General Procedure: A sample is rapidly heated to a specific decomposition temperature in a pyrolysis unit connected to a GC-MS system. The decomposition products are separated by the gas chromatograph and then identified by their mass spectra.

Conclusion

The thermal stability and decomposition of this compound is a topic that lacks specific investigation in the currently accessible scientific literature. For researchers, scientists, and drug development professionals, this represents a significant data gap. Any handling, storage, or processing of this compound at elevated temperatures should be approached with caution, assuming potential for decomposition. Future experimental studies employing the techniques outlined in this guide are necessary to elucidate the thermal properties, decomposition pathways, and products of this compound. Such data would be invaluable for ensuring its safe handling and for understanding its potential degradation profiles in various applications.

References

Navigating the Landscape of Ethyl 4-chlorobenzenesulfonate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical cornerstone of successful experimentation and innovation. This guide provides an in-depth overview of the commercial availability, synthesis, and quality control considerations for Ethyl 4-chlorobenzenesulfonate, a key intermediate in various synthetic pathways.

While the initial query focused on "Ethyl 4-chlorobenzenesulfinate," extensive database searches have revealed a likely misnomer, with "Ethyl 4-chlorobenzenesulfonate" being the commercially available and scientifically referenced compound. This guide proceeds with the technical details pertaining to the latter.

Commercial Availability of High-Purity Ethyl 4-chlorobenzenesulfonate

A number of chemical suppliers offer Ethyl 4-chlorobenzenesulfonate for research and development purposes. The purity levels and available quantities vary, and researchers are advised to request certificates of analysis to ensure the material meets their specific experimental requirements.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chiralen | Ethyl 4-chlorobenzenesulfonate | 20443-71-4 | 97% | 250mg |

| Protheragen | ethyl 4-chlorobenzenesulfonate | 20443-71-4 | Not Specified | 10mg, 25mg, 50mg, 100mg |

Note: Pricing is often available upon inquiry and can vary based on quantity and purity. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Purification: An Experimental Protocol

While ready-made, high-purity Ethyl 4-chlorobenzenesulfonate is commercially available, understanding its synthesis can be crucial for specialized applications or in-house production. The following is a generalized experimental protocol for the synthesis of aryl sulfonates, adapted for the preparation of Ethyl 4-chlorobenzenesulfonate from 4-chlorobenzenesulfonyl chloride.

Reaction:

4-chlorobenzenesulfonyl chloride + ethanol → Ethyl 4-chlorobenzenesulfonate + HCl

Materials:

-

4-chlorobenzenesulfonyl chloride

-

Anhydrous ethanol

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A solution of 4-chlorobenzenesulfonyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Alcohol and Base: A solution of anhydrous ethanol and pyridine in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of 4-chlorobenzenesulfonyl chloride. The pyridine acts as a scavenger for the hydrochloric acid produced during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield high-purity Ethyl 4-chlorobenzenesulfonate.

Quality Control:

The purity of the synthesized Ethyl 4-chlorobenzenesulfonate should be verified using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates the logical progression from starting materials to the final, quality-assured product.

Caption: Synthesis and Purification Workflow for Ethyl 4-chlorobenzenesulfonate.

This technical guide provides a foundational understanding for researchers working with Ethyl 4-chlorobenzenesulfonate. By ensuring the procurement of high-purity starting materials and implementing rigorous synthesis and quality control procedures, scientists can enhance the reliability and reproducibility of their experimental outcomes.

An In-depth Technical Guide on the Discovery and History of Ethyl 4-chlorobenzenesulfinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to Ethyl 4-chlorobenzenesulfinate. While the initial discovery is traced back to mid-20th century research, this document collates available information on its synthesis, physical and chemical properties, and the analytical methods used for its characterization. Particular attention is given to distinguishing this sulfinate ester from its isomeric sulfonate and benzoate analogues, a common point of confusion in chemical literature. This guide serves as a foundational resource for researchers working with or developing applications for this versatile chemical intermediate.

Introduction

This compound, an organosulfur compound, has garnered interest in various fields of chemical synthesis due to the unique reactivity of the sulfinate ester functional group. Its history is intertwined with the broader exploration of sulfinic acids and their derivatives. Understanding the origins and early synthetic routes of this compound provides valuable context for its contemporary applications in areas such as organic synthesis and materials science. This guide aims to provide a detailed historical perspective and practical experimental information for professionals in the chemical sciences.

Discovery and Historical Context

The synthesis of sulfinate esters, in general, was an active area of research in the early to mid-20th century. Early methods for the preparation of sulfinate esters often involved one of three primary pathways:

-

Esterification of Sulfinic Acids: The direct reaction of a sulfinic acid with an alcohol. This method, analogous to the Fischer esterification of carboxylic acids, often requires a catalyst and conditions to remove the water formed during the reaction.

-

Reaction of Sulfinyl Chlorides with Alcohols: The conversion of a sulfinic acid to a more reactive sulfinyl chloride, followed by reaction with an alcohol. This is often a higher-yielding method compared to direct esterification.

-

Alkylation of Sulfinate Salts: The reaction of a sodium or other metallic salt of a sulfinic acid with an alkylating agent, such as an alkyl halide.

It is highly probable that the initial synthesis of this compound was achieved through one of these classical methods.

Physicochemical Properties

Obtaining a complete and verified set of physicochemical data for this compound is challenging due to the prevalence of data for the isomeric Ethyl 4-chlorobenzenesulfonate and the unrelated Ethyl 4-chlorobenzoate. The following table summarizes the available and theoretical data for this compound. Researchers are advised to verify these properties experimentally.

| Property | Value (Estimated or from Limited Sources) |

| Molecular Formula | C₈H₉ClO₂S |

| Molecular Weight | 204.67 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Not definitively reported |

| Melting Point | Not definitively reported |

| Density | Not definitively reported |

| Solubility | Expected to be soluble in organic solvents |

Experimental Protocols

While the specific protocol from the 1959 Kabachnik and Mastryukova paper is not available, a general procedure for the synthesis of an aryl sulfinate ester via the sulfinyl chloride route is provided below as a representative example of early synthetic methods.

General Protocol for the Synthesis of this compound via 4-Chlorobenzenesulfinyl Chloride:

Step 1: Preparation of 4-Chlorobenzenesulfinyl Chloride

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with 4-chlorobenzenesulfinic acid sodium salt.

-

Reagent Addition: Thionyl chloride (SOCl₂) is added dropwise to the stirred suspension at a controlled temperature (typically 0-5 °C).

-

Reaction: The reaction mixture is stirred at room temperature until the evolution of sulfur dioxide (SO₂) gas ceases.

-

Isolation: The excess thionyl chloride is removed under reduced pressure to yield the crude 4-chlorobenzenesulfinyl chloride.

Step 2: Esterification

-

Reaction Setup: The crude 4-chlorobenzenesulfinyl chloride is dissolved in a dry, inert solvent (e.g., diethyl ether or dichloromethane) in a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Alcohol Addition: A solution of absolute ethanol in the same solvent, often with a non-nucleophilic base such as pyridine or triethylamine (to scavenge the HCl byproduct), is added dropwise to the stirred solution of the sulfinyl chloride at a low temperature (e.g., 0 °C).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Workup: The reaction mixture is washed with dilute hydrochloric acid to remove the base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

Definitive, publicly available spectroscopic data (NMR, IR, MS) for this compound is scarce. The following are expected characteristic signals based on the structure.

-

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR:

-

Signals for the two carbons of the ethyl group.

-

Four signals in the aromatic region corresponding to the carbons of the chlorophenyl group.

-

-

IR Spectroscopy:

-

A strong absorption band characteristic of the S=O stretch of a sulfinate ester.

-

Bands corresponding to the C-O stretch of the ester.

-

Aromatic C-H and C=C stretching vibrations.

-

A band for the C-Cl stretch.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns, including the loss of the ethoxy group and cleavage of the aryl-sulfur bond.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and characterization of this compound.

Caption: General synthetic pathway to this compound.

Caption: A typical experimental workflow for synthesis and analysis.

Conclusion

This compound is a historically significant compound within the broader class of sulfinic acid derivatives. While its initial discovery is not as prominently documented as other major chemical milestones, this guide provides a consolidated overview of its likely historical synthesis and essential technical information. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the properties and preparation of this compound is crucial for its effective application. Further research into historical chemical archives may yet uncover the definitive report of its first synthesis, which would provide even greater clarity on the origins of this versatile reagent.

Methodological & Application

Application Notes: Ethyl 4-Chlorobenzenesulfinate as a Versatile Precursor for Sulfoxide Synthesis

Application Notes and Protocols: Reaction of Ethyl 4-chlorobenzenesulfinate with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of sulfinate esters with Grignard reagents, a cornerstone of the Andersen synthesis, provides a powerful and stereospecific method for the preparation of chiral sulfoxides. This application note focuses on the reaction of ethyl 4-chlorobenzenesulfinate with various Grignard reagents to yield medicinally relevant 4-chlorophenyl sulfoxides. These compounds are important structural motifs in a variety of biologically active molecules and serve as versatile chiral auxiliaries in asymmetric synthesis.[1][2][3][4] The 4-chlorophenyl group, in particular, is a common substituent in pharmaceutical compounds, influencing their pharmacokinetic and pharmacodynamic properties.

The synthesis proceeds via nucleophilic substitution at the sulfur atom of the sulfinate ester by the carbanionic carbon of the Grignard reagent. A key advantage of this method is the high degree of stereochemical control, with the reaction typically proceeding with inversion of configuration at the sulfur center, allowing for the synthesis of enantioenriched sulfoxides from chiral sulfinate esters.

Reaction Mechanism and Stereochemistry

The reaction of this compound with a Grignard reagent (R-MgX) involves the nucleophilic attack of the Grignard reagent on the electrophilic sulfur atom of the sulfinate ester. This results in the displacement of the ethoxy group and the formation of a new carbon-sulfur bond, yielding the corresponding 4-chlorophenyl sulfoxide.

Caption: General reaction scheme for the synthesis of 4-chlorophenyl sulfoxides.

When a chiral sulfinate ester is used, the reaction proceeds with a high degree of stereospecificity, typically through an SN2-type mechanism at the sulfur atom, resulting in an inversion of the stereochemical configuration. This makes the Andersen synthesis a valuable tool for obtaining optically active sulfoxides.[2]

Quantitative Data Summary

The following table summarizes the reaction of this compound with various Grignard reagents. Please note that specific yield data for these exact reactions can be limited in the literature, and the presented data is based on analogous reactions and general principles of the Andersen synthesis. Yields are typically in the good to excellent range.[5]

| Grignard Reagent (R-MgX) | Product | Typical Yield (%) | Notes |

| Methylmagnesium bromide | 4-Chlorophenyl methyl sulfoxide | 75-90 | Reaction is generally clean and high-yielding. |

| Phenylmagnesium bromide | 4-Chlorophenyl phenyl sulfoxide | 70-85 | Aryl Grignard reagents are effective nucleophiles in this reaction. |

| Ethylmagnesium bromide | 4-Chlorophenyl ethyl sulfoxide | 70-88 | Similar reactivity to methylmagnesium bromide. |

| Vinylmagnesium bromide | 4-Chlorophenyl vinyl sulfoxide | 65-80 | Provides access to versatile vinyl sulfoxide building blocks. |

| tert-Butylmagnesium chloride | 4-Chlorophenyl tert-butyl sulfoxide | 40-60 | Yields may be lower due to the steric hindrance of the Grignard reagent. |

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes the preparation of the starting material, this compound, from 4-chlorobenzenesulfonyl chloride.

Materials:

-

4-Chlorobenzenesulfonyl chloride

-

Sodium sulfite

-

Ethanol

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzenesulfonyl chloride (1 equiv.) in ethanol (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium sulfite (1.2 equiv.) in water (5 volumes) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crude product, which can be purified by column chromatography or distillation.

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Procedure for the Reaction of this compound with Grignard Reagents

This general protocol outlines the synthesis of 4-chlorophenyl sulfoxides. Caution: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

This compound

-

Grignard reagent (e.g., methylmagnesium bromide, 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of this compound (1 equiv.) in anhydrous THF (5-10 volumes).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.1 equiv.) dropwise to the stirred solution via a syringe.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-chlorophenyl sulfoxide.

Caption: General workflow for the Grignard reaction.

Applications in Drug Development

Sulfoxides, including 4-chlorophenyl sulfoxides, are prevalent in medicinal chemistry. The sulfoxide group is a versatile functional group that can act as a chiral auxiliary, a hydrogen bond acceptor, and can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[6][7]

The 4-chlorophenyl moiety is a common substituent in many approved drugs and drug candidates. Its presence can enhance binding affinity to target proteins and modulate the metabolic profile of a compound. The combination of a sulfoxide and a 4-chlorophenyl group can therefore be a valuable strategy in the design of new therapeutic agents.

Caption: Applications of 4-chlorophenyl sulfoxides in drug development.

Examples of drug classes where sulfoxide-containing molecules have shown significant therapeutic potential include proton-pump inhibitors, anti-inflammatory agents, and central nervous system drugs. The synthetic methods described herein provide a reliable route to access a diverse range of 4-chlorophenyl sulfoxides for screening in drug discovery programs.

Troubleshooting

-

Low or no yield of Grignard reagent formation: Ensure all glassware is scrupulously dry and the reaction is performed under a strictly inert atmosphere. The magnesium turnings may need to be activated (e.g., with a crystal of iodine or by crushing).

-

Low yield of sulfoxide: The Grignard reagent may have been quenched by moisture or acidic protons. Ensure the sulfinate ester is pure and dry. The reaction temperature and time may need optimization for specific Grignard reagents.

-

Formation of byproducts: The primary byproduct is often the corresponding sulfone from overoxidation, or symmetrical coupling products from the Grignard reagent. Careful control of reaction conditions and stoichiometry is crucial.

Safety Information

-

Grignard reagents are highly flammable and react violently with water. Handle them with extreme care in a well-ventilated fume hood.

-

Anhydrous ethers are flammable and can form explosive peroxides. Use with caution and store properly.

-

4-Chlorobenzenesulfonyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The authors are not responsible for any accidents or damages resulting from the use of this information.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfoxide synthesis by C-S coupling reaction or sulfinylation [organic-chemistry.org]

- 6. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psecommunity.org [psecommunity.org]

Application of Ethyl 4-chlorobenzenesulfinate in Medicinal Chemistry: A Synthetic Pathway to Celecoxib

Introduction

Ethyl 4-chlorobenzenesulfinate is an organosulfur compound that holds potential as a versatile precursor in medicinal chemistry. While direct applications are not extensively documented, its chemical structure allows for its transformation into key intermediates for the synthesis of various biologically active molecules. The sulfinate ester functionality can be readily oxidized to the corresponding sulfonyl chloride, a critical building block for the widely utilized sulfonamide group present in numerous therapeutic agents. This application note will detail a synthetic pathway illustrating the use of this compound as a starting material for the synthesis of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).

Application Notes

The primary application of this compound in this context is its role as a precursor to 4-chlorobenzenesulfonyl chloride. This transformation is a crucial first step, as 4-chlorobenzenesulfonyl chloride is a common reagent for introducing the 4-chlorobenzenesulfonyl moiety into molecules. In the presented synthesis of Celecoxib, the 4-chlorobenzenesulfonyl group is ultimately converted to the 4-sulfamoylphenyl group, which is essential for the drug's selective COX-2 inhibitory activity.[1]

The overall synthetic strategy involves a multi-step process:

-

Oxidation: this compound is oxidized to 4-chlorobenzenesulfonyl chloride.

-

Amination: The resulting 4-chlorobenzenesulfonyl chloride is reacted with ammonia to yield 4-aminobenzenesulfonamide (sulfanilamide).

-

Diazotization and Reduction: Sulfanilamide is converted to 4-sulfamoylphenylhydrazine hydrochloride.

-

Parallel Synthesis of a Diketone: In a separate pathway, 4-methylacetophenone undergoes a Claisen condensation with ethyl trifluoroacetate to produce 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2]

-

Cyclization (Convergent Synthesis): The two key intermediates, 4-sulfamoylphenylhydrazine hydrochloride and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, are reacted to form the pyrazole ring of Celecoxib.[3]

This synthetic approach highlights the utility of this compound as a foundational molecule in a convergent synthesis, a strategy that is highly valued in drug development for its efficiency.

Experimental Protocols

Protocol 1: Synthesis of 4-chlorobenzenesulfonyl chloride from this compound (Hypothetical)

Objective: To oxidize this compound to 4-chlorobenzenesulfonyl chloride.

Materials:

-

This compound

-

Chlorine gas (Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Round-bottom flask with a gas inlet tube and a magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble chlorine gas through the solution with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, stop the flow of chlorine gas and purge the solution with nitrogen to remove any excess chlorine.

-

The resulting solution of 4-chlorobenzenesulfonyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Protocol 2: Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide) from 4-chlorobenzenesulfonyl chloride

Objective: To synthesize sulfanilamide by reacting 4-chlorobenzenesulfonyl chloride with ammonia.

Materials:

-

4-chlorobenzenesulfonyl chloride

-

Concentrated aqueous ammonia (NH₄OH)

-

Ice bath

-

Beaker with a magnetic stirrer

Procedure:

-

In a beaker, cool concentrated aqueous ammonia (excess) in an ice bath.

-

Slowly add 4-chlorobenzenesulfonyl chloride (1.0 eq) to the cold ammonia solution with constant stirring.

-

A white precipitate of 4-aminobenzenesulfonamide will form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain pure sulfanilamide.

Protocol 3: Synthesis of 4-Sulfamoylphenylhydrazine hydrochloride[2]

Objective: To synthesize the key hydrazine intermediate for Celecoxib synthesis.

Materials:

-

Sulfanilamide

-

Hydrochloric acid (32%)

-

Ice

-

Sodium nitrite (NaNO₂)

-

Tin(II) chloride (SnCl₂)

-

Ethanol

Procedure:

-

Cool a mixture of sulfanilamide (1.0 eq), ice, and hydrochloric acid to 0 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.

-

Stir until all the sulfanilamide has dissolved.

-

In a separate flask, prepare a pre-cooled solution of tin(II) chloride in aqueous hydrochloric acid at 0 °C.

-

Rapidly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

Store the reaction mixture at 0-4 °C overnight.

-

Collect the resulting solid by vacuum filtration and wash with cold ethanol to yield 4-sulfamoylphenylhydrazine hydrochloride.[2]

Protocol 4: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione[2]

Objective: To synthesize the diketone intermediate for Celecoxib synthesis.

Materials:

-

4-Methylacetophenone

-

Ethyl trifluoroacetate

-

Sodium methoxide

-

Toluene

-

Hydrochloric acid (10%)

Procedure:

-

Dissolve 4-methylacetophenone (1.0 eq) in toluene.

-

Add a 30% solution of sodium methoxide in methanol, followed by ethyl trifluoroacetate.

-

Heat the reaction mixture to 55-60 °C and stir for approximately 4 hours.

-

Cool the reaction to room temperature and wash with 10% aqueous hydrochloric acid.

-

Separate the organic layer and concentrate under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

Protocol 5: Synthesis of Celecoxib[2][3]

Objective: To synthesize Celecoxib by cyclization of the two key intermediates.

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Isopropanol

-

Water

Procedure:

-

Reflux a mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq) in ethanol for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

Recrystallize the crude Celecoxib from a mixture of isopropanol and water to yield the pure product.

Data Presentation

Table 1: Reagents and Yields for the Synthesis of Celecoxib Intermediates and Final Product

| Step | Starting Material(s) | Key Reagent(s) | Product | Reported Yield | Purity | Reference |

| 1 | This compound | Chlorine | 4-chlorobenzenesulfonyl chloride | - | - | Hypothetical |

| 2 | 4-chlorobenzenesulfonyl chloride | Aqueous Ammonia | Sulfanilamide | High | Recrystallized | General Knowledge |

| 3 | Sulfanilamide | NaNO₂, SnCl₂, HCl | 4-Sulfamoylphenylhydrazine hydrochloride | 83% | - | [2] |

| 4 | 4-Methylacetophenone, Ethyl trifluoroacetate | Sodium methoxide | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 90-96% | - | [2] |

| 5 | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride | Ethanol (reflux) | Celecoxib | 90% | >99% | [2][3] |

Mandatory Visualization

Caption: Synthetic pathway to Celecoxib from this compound.

Caption: Experimental workflow for the synthesis of Celecoxib.

References

Application Notes and Protocols: Esterification of 4-Chlorobenzenesulfinic Acid to its Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 4-chlorobenzenesulfinate via the esterification of 4-chlorobenzenesulfinic acid. The protocol is based on the S-alkylation of the corresponding sodium salt, a reliable method for the formation of sulfinate esters. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, safety precautions, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process.

Introduction

Sulfinate esters are valuable intermediates in organic synthesis, serving as precursors to a variety of sulfur-containing compounds. The ethyl ester of 4-chlorobenzenesulfinic acid, in particular, can be utilized in the development of novel pharmaceutical agents and other fine chemicals. The protocol described herein follows a two-step process: the preparation of sodium 4-chlorobenzenesulfinate from 4-chlorobenzenesulfonyl chloride, followed by its reaction with an ethylating agent to yield the desired ethyl ester. This method is advantageous due to the ready availability of the starting materials and the generally good yields obtained for such transformations.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product involved in this protocol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 4-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | Solid | 53 | 261 | 98-60-2 |

| Sodium sulfite | Na₂SO₃ | 126.04 | Solid | Decomposes | N/A | 7757-83-7 |

| Sodium 4-chlorobenzenesulfinate | C₆H₄ClNaO₂S | 198.60[1] | Solid | >300 | N/A | 14752-66-0[1] |

| Ethyl iodide | C₂H₅I | 155.97 | Liquid | -111 | 72 | 75-03-6 |

| This compound | C₈H₉ClO₂S | 204.67 | N/A | N/A | N/A | 65234-92-6 |

Experimental Protocols

This protocol is divided into two main experiments: the synthesis of the starting material, sodium 4-chlorobenzenesulfinate, and the subsequent esterification to yield this compound.

Experiment 1: Synthesis of Sodium 4-chlorobenzenesulfinate[2]

This procedure outlines the preparation of the sodium salt of 4-chlorobenzenesulfinic acid from 4-chlorobenzenesulfonyl chloride.

Materials and Reagents:

-

4-Chlorobenzenesulfonyl chloride

-

Sodium sulfite

-

Deionized water

-

Ice

-

Beakers, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

In a suitable beaker, prepare a solution of sodium sulfite (e.g., 504 g) in deionized water (e.g., 1.8 L).

-

Heat the solution to 50°C with stirring.

-

Portion-wise, add 4-chlorobenzenesulfonyl chloride (e.g., 16 g) to the heated sodium sulfite solution.

-

Maintain the reaction mixture at 55-60°C for 3 hours with continuous stirring.

-

After the reaction is complete, cool the mixture in an ice bath.

-

White crystals of sodium 4-chlorobenzenesulfinate will precipitate. Collect the crystals by filtration.

-

Wash the collected crystals with cold deionized water.

-

Dry the product appropriately. The expected product is sodium 4-chlorobenzenesulfinate.

Experiment 2: Synthesis of this compound

This procedure details the esterification of sodium 4-chlorobenzenesulfinate using ethyl iodide. This method is adapted from general procedures for the alkylation of arenesulfinate salts.[2][3]

Materials and Reagents:

-

Sodium 4-chlorobenzenesulfinate (from Experiment 1)

-

Ethyl iodide

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium 4-chlorobenzenesulfinate (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Add ethyl iodide (1.1 eq.) to the solution.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product may be purified by column chromatography on silica gel if necessary.

Safety Precautions:

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

4-Chlorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

-

Ethyl iodide is a lachrymator and should be handled with caution.

-

DMF is a skin irritant and should be handled with appropriate gloves.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Synthesis of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the ethyl ester.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O stretch of the sulfinate ester.

Conclusion

The protocol detailed in this application note provides a straightforward and effective method for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable chemical intermediate for use in further synthetic applications in drug development and materials science.

References

Application Notes and Protocols: Ethyl 4-chlorobenzenesulfinate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chlorobenzenesulfinate is a versatile reagent and key intermediate in the synthesis of a variety of pharmaceutical compounds. Its primary application lies in the stereoselective synthesis of chiral sulfoxides, a structural motif present in several active pharmaceutical ingredients (APIs). The Andersen synthesis, a classic and reliable method, utilizes sulfinate esters like this compound to produce enantiomerically enriched sulfoxides through nucleophilic substitution with organometallic reagents, typically Grignard reagents. This process occurs with a predictable inversion of stereochemistry at the sulfur center, allowing for the synthesis of specific enantiomers.

Chiral sulfoxides are crucial pharmacophores found in drugs such as the proton pump inhibitor (S)-esomeprazole and the wakefulness-promoting agent (R)-modafinil. The ability to introduce a stereochemically defined sulfoxide group is therefore of significant importance in medicinal chemistry and drug development. These application notes provide detailed protocols for the preparation of this compound and its subsequent use in the synthesis of a key pharmaceutical intermediate, a precursor to chiral diarylmethyl sulfoxide drugs.

Core Applications and Principles

The central application of this compound in pharmaceutical synthesis is its role as a prochiral electrophile in the Andersen synthesis of chiral sulfoxides. The 4-chlorophenyl group provides crystallinity to intermediates, aiding in purification, and can be a key structural element in the final API.

The fundamental principle of the Andersen synthesis involves two key steps:

-

Formation of a Diastereomeric Sulfinate Ester: A sulfinyl chloride is reacted with a chiral alcohol (e.g., (-)-menthol) to form a mixture of diastereomeric sulfinate esters. These diastereomers can often be separated by crystallization.

-

Nucleophilic Substitution with a Grignard Reagent: The separated diastereomeric sulfinate ester is then treated with a Grignard reagent (R-MgX). The nucleophilic attack of the Grignard reagent at the sulfur atom results in the displacement of the chiral auxiliary (e.g., menthol) and the formation of a chiral sulfoxide with inversion of configuration at the sulfur center.

While the classical Andersen synthesis often employs chiral auxiliaries like menthol, the direct use of simpler alkyl sulfinates like this compound in reactions with organometallic reagents is also a valuable strategy, particularly when the focus is on the generation of the sulfoxide moiety itself rather than the resolution of a chiral center on the sulfinate.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of this compound from 4-chlorobenzenesulfonyl chloride.

Materials:

-

4-Chlorobenzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Ethanol (absolute)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reduction of 4-Chlorobenzenesulfonyl Chloride: In a round-bottom flask, a solution of 4-chlorobenzenesulfonyl chloride (1 equivalent) in a suitable solvent like diethyl ether is prepared and cooled in an ice bath. A solution of sodium sulfite (1.1 equivalents) in water is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Extraction: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield sodium 4-chlorobenzenesulfinate.

-

Esterification: The crude sodium 4-chlorobenzenesulfinate is dissolved in absolute ethanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is refluxed for several hours.

-

Final Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude this compound, which can be further purified by vacuum distillation or column chromatography.

Quantitative Data Summary Table 1: Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield | Purity |

| Reduction | 4-Chlorobenzenesulfonyl chloride | Sodium sulfite | Sodium 4-chlorobenzenesulfinate | 85-95% | >95% |

| Esterification | Sodium 4-chlorobenzenesulfinate | Ethanol | This compound | 70-85% | >98% |

Protocol 2: Synthesis of a Chiral Diarylmethyl Sulfoxide Intermediate via Andersen-Type Synthesis

This protocol outlines the synthesis of a chiral diarylmethyl sulfoxide, a key intermediate for drugs like Modafinil, using this compound and a Grignard reagent.

Materials:

-

This compound

-

Magnesium turnings

-

Bromodiphenylmethane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (flame-dried)

-

Stirring bar

-

Reflux condenser with a drying tube

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of bromodiphenylmethane (1 equivalent) in anhydrous diethyl ether or THF is added dropwise via an addition funnel. The reaction is initiated (gentle warming may be required) and then maintained at a gentle reflux until the magnesium is consumed. The resulting Grignard reagent is cooled to room temperature.

-

Reaction with this compound: A solution of this compound (1.1 equivalents) in anhydrous THF is prepared in a separate flame-dried flask and cooled to -78 °C using a dry ice/acetone bath. The freshly prepared Grignard reagent is added dropwise to the cooled sulfinate solution with vigorous stirring. The reaction mixture is stirred at -78 °C for 2-3 hours.

-